molecular formula C16H34Sn B1626876 (But-3-en-2-yl)(tributyl)stannane CAS No. 76505-19-6

(But-3-en-2-yl)(tributyl)stannane

Cat. No. B1626876
CAS RN: 76505-19-6
M. Wt: 345.2 g/mol
InChI Key: HDDSEBPIVXXGGL-UHFFFAOYSA-N
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Description

“(But-3-en-2-yl)(tributyl)stannane” is an organotin compound . The molecular formula is C16H34Sn . It is also known by other names such as 2-(TRIBUTYLSTANNYL)THIOPHENE, tributyl (thiophen-2-yl)stannane, TRIBUTYL (2-THIENYL)STANNANE, and others .


Molecular Structure Analysis

The molecular structure of “(But-3-en-2-yl)(tributyl)stannane” consists of a tin atom (Sn) bonded to a but-3-en-2-yl group and three butyl groups . The average mass is 345.151 Da and the monoisotopic mass is 346.168243 Da .


Chemical Reactions Analysis

Organotin hydrides, such as “(But-3-en-2-yl)(tributyl)stannane”, are used in various reactions due to their ability to cleave homolytically . They are used in reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .

Scientific Research Applications

Asymmetric Allylation and Stereocontrol

  • (Masyuk & Mineeva, 2016) reported the synthesis of a related tributylstannane compound and its application in catalytic asymmetric Keck allylation, demonstrating its utility in producing optically active homoallylic alcohol.
  • (Thomas & Tray, 2019) discussed the stereoselective synthesis of branched triols using tributylstannane derivatives, highlighting the compound's role in controlling stereochemistry in organic reactions.

Synthesis of Heterocyclic Compounds

  • (Hanamoto, Hakoshima, & Egashira, 2004) described the synthesis of various trifluoromethylated heterocyclic compounds using a tributylstannane derivative, illustrating its potential as a building block in heterocyclic chemistry.

Organotin Chemistry and Synthesis

  • (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003) explored the use of a tributylstannane compound as a hydroxymethyl anion equivalent, providing insight into the versatility of organotin chemistry.
  • (Gómez, López, & Fraser-Reid, 1993) reported a convenient synthesis method for (E)-1,3-butadienyl(tributyl)stannane, showcasing the practical applications of tributylstannanes in organic synthesis.

Carbon Dioxide Reactivity and Organometallic Chemistry

Safety And Hazards

Organotin compounds, including “(But-3-en-2-yl)(tributyl)stannane”, are known to have high toxicity and high fat solubility (lipophilicity) . Therefore, their use should be avoided with few exceptions .

properties

IUPAC Name

but-3-en-2-yl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3-4H,1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDSEBPIVXXGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511810
Record name (But-3-en-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-3-en-2-yl)(tributyl)stannane

CAS RN

76505-19-6
Record name (But-3-en-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Takuwa, T Kanaue, K Yamashita… - Journal of the Chemical …, 1998 - pubs.rsc.org
The photochemical 1,3-stannyl rearrangement of allylic stannanes has been investigated. The photorearrangement of (E)-cinnamyl(triphenyl)stannane is not observed in benzene …
Number of citations: 12 pubs.rsc.org
VJ Jephcote, EJ Thomas - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
The α-methyl-, α-phenyl- and α,α-dimethyl-allylstannanes 20–22 have been prepared by oxidative elimination of the corresponding primary selenides 17–19, and were found to be …
Number of citations: 1 pubs.rsc.org

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